molecular formula C18H14FNO3 B2844828 Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate CAS No. 1357936-20-9

Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate

Cat. No. B2844828
CAS RN: 1357936-20-9
M. Wt: 311.312
InChI Key: OUSRKNVKJSIODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate” is a complex organic compound. It likely contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also seems to have a benzyloxy and a carboxylate group attached to it .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or coupling reactions such as the Suzuki-Miyaura coupling .

Scientific Research Applications

Suzuki–Miyaura Coupling

Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate: can serve as a valuable substrate in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:

Antifungal Activity

The compound has been synthesized and screened for antifungal activity. Key points:

Cholinesterase and Monoamine Oxidase B Inhibition

This compound has potential as an anti-Alzheimer molecule due to its multi-targeting effects:

Mechanism of Action

The mechanism of action for this compound is not clear without more context. It could potentially interact with biological systems in a variety of ways depending on its structure and the presence of functional groups .

properties

IUPAC Name

methyl 6-fluoro-4-phenylmethoxyquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c1-22-18(21)16-10-17(23-11-12-5-3-2-4-6-12)14-9-13(19)7-8-15(14)20-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSRKNVKJSIODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(benzyloxy)-6-fluoroquinoline-2-carboxylate

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